molecular formula C9H7F7O B1444409 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene CAS No. 958032-89-8

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene

Cat. No.: B1444409
CAS No.: 958032-89-8
M. Wt: 264.14 g/mol
InChI Key: LEWPTLXFUJDZPB-UHFFFAOYSA-N
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Description

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene is a fluorinated organic compound characterized by its unique structure, which includes a butenyloxy group attached to a heptafluorocyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene typically involves the reaction of heptafluorocyclopentene with a suitable butenyloxy precursor. One common method is the nucleophilic substitution reaction, where the butenyloxy group is introduced to the heptafluorocyclopentene ring under controlled conditions. This reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene can undergo various chemical reactions, including:

    Oxidation: The butenyloxy group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms on the cyclopentene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyloxy group can yield epoxides or alcohols, while substitution reactions can introduce various functional groups onto the cyclopentene ring.

Scientific Research Applications

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize intermediates and transition states. In biological systems, the fluorinated nature of the compound can affect its interaction with enzymes and receptors, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.

    1-(3-Butenyloxy)-2,3,3,4,4,5,5-hexafluorocyclopentene: Similar structure with one less fluorine atom.

    1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclohexene: Similar structure but with a six-membered ring instead of a five-membered ring.

Uniqueness

1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene is unique due to its specific combination of a butenyloxy group and a highly fluorinated cyclopentene ring

Properties

IUPAC Name

1-but-3-enoxy-2,3,3,4,4,5,5-heptafluorocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7O/c1-2-3-4-17-6-5(10)7(11,12)9(15,16)8(6,13)14/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWPTLXFUJDZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958032-89-8
Record name 1-(3-Butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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